1,3-Difluoropropane

Beschreibung

BenchChem offers high-quality 1,3-Difluoropropane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Difluoropropane including the price, delivery time, and more detailed information at info@benchchem.com.

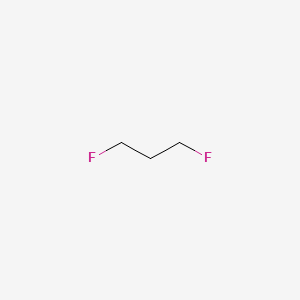

Structure

3D Structure

Eigenschaften

IUPAC Name |

1,3-difluoropropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6F2/c4-2-1-3-5/h1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOLOYCGJRJFTPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CF)CF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6F2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70196762 | |

| Record name | Propane, 1,3-difluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70196762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

80.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

462-39-5 | |

| Record name | Propane, 1,3-difluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000462395 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propane, 1,3-difluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70196762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Molecular Structure and Bonding of 1,3-Difluoropropane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the molecular structure and bonding of 1,3-difluoropropane, a molecule of interest in the fields of medicinal chemistry and materials science due to the influence of its fluorine substituents on conformational preference and molecular properties. This document synthesizes findings from key experimental and theoretical studies, presenting quantitative data, experimental methodologies, and visual representations of its structural chemistry.

Core Molecular Structure and Conformational Analysis

1,3-Difluoropropane (C₃H₆F₂) is a halogenated alkane whose structural characteristics are dominated by the interplay of steric hindrance, electrostatic interactions, and hyperconjugation. The presence of two electronegative fluorine atoms at the 1 and 3 positions dictates a complex conformational landscape. Rotation around the C1-C2 and C2-C3 bonds gives rise to several staggered conformers, with the most stable being the gauche-gauche (GG) form.

The conformational preference is a result of a balance between the repulsive dipole-dipole interactions of the C-F bonds and stabilizing hyperconjugative interactions, such as the σC-H → σ*C-F interaction. The GG conformer allows for two such stabilizing hyperconjugative interactions involving different C-H bond donors, contributing to its lower energy state.[1]

The four primary conformers of 1,3-difluoropropane are:

-

GG (gauche-gauche): The most stable conformer, where both F-C-C-C dihedral angles are approximately ±60°.

-

AG (anti-gauche): A less stable conformer where one F-C-C-C dihedral angle is ~180° and the other is ~±60°.

-

AA (anti-anti): A higher energy conformer where both F-C-C-C dihedral angles are ~180°.

-

GG' (gauche-gauche'): A high-energy conformer where the F-C-C-C dihedral angles have opposite signs (e.g., +60° and -60°), leading to significant dipole-dipole repulsion between the C-F bonds.

The polarity of the solvent also plays a role in the conformational equilibrium. While the GG conformer remains the most stable in polar solvents, the relative destabilization of other conformers decreases with increasing solvent polarity.[1]

Visualization of Conformational Isomers

The relationship between the four main conformers of 1,3-difluoropropane can be visualized as a network of rotational transformations.

Quantitative Structural Data

The precise molecular geometry of 1,3-difluoropropane has been elucidated through a combination of experimental techniques, primarily microwave spectroscopy and gas-phase electron diffraction, supported by ab initio computational studies. The following tables summarize the key quantitative data for the most stable GG conformer.

Conformational and Electronic Properties (Calculated)

The following data were obtained from ab initio calculations at the M05-2X/6-311+G** level of theory.[1]

| Conformer | Dihedral Angles (F-C-C-C) | Relative Energy (kJ/mol) | Dipole Moment (Debye) |

| GG | ~ ±60°, ~ ±60° | 0.00 | 2.6 |

| AG | ~ 180°, ~ ±60° | 2.1 | 2.5 |

| AA | ~ 180°, ~ 180° | 4.3 | 0.0 |

| GG' | ~ +60°, ~ -60° | 12.0 | 4.2 |

Experimentally Determined Structural Parameters (GG Conformer)

The following table presents a summary of the experimentally determined bond lengths and angles for the dominant GG conformer of 1,3-difluoropropane from microwave spectroscopy and gas-phase electron diffraction studies.

| Parameter | Value |

| Bond Lengths (Å) | |

| r(C-F) | 1.399 ± 0.005 |

| r(C-C) | 1.530 ± 0.005 |

| r(C-H) | 1.095 (assumed) |

| **Bond Angles (°) ** | |

| ∠(FCC) | 110.5 ± 0.5 |

| ∠(CCC) | 112.0 ± 0.5 |

| ∠(HCH) | 109.5 (assumed) |

Experimental Rotational Constants (GG Conformer)

The rotational constants for the most stable GG conformer have been determined by microwave spectroscopy.

| Rotational Constant | Value (MHz) |

| A | 7834.5 ± 0.5 |

| B | 3456.8 ± 0.3 |

| C | 2987.2 ± 0.3 |

Experimental Protocols

The determination of the molecular structure of 1,3-difluoropropane relies on sophisticated experimental techniques. Below are detailed methodologies for the key experiments cited.

Microwave Spectroscopy

Microwave spectroscopy is a high-resolution technique that provides information about the rotational energy levels of a molecule, from which its precise geometry and rotational constants can be derived.

Methodology:

-

Sample Preparation: A gaseous sample of 1,3-difluoropropane is introduced into a high-vacuum chamber. The pressure is maintained at a low level (typically a few millitorr) to minimize intermolecular collisions.

-

Microwave Irradiation: The sample is irradiated with microwave radiation of a specific frequency range. For 1,3-difluoropropane, the spectral region of interest is typically between 8 and 40 GHz.

-

Detection: As the frequency of the microwave radiation is swept, the absorption of radiation by the sample is detected. The frequencies at which absorption occurs correspond to the rotational transitions of the different conformers present in the gas phase.

-

Data Analysis: The observed transition frequencies are assigned to specific rotational quantum numbers (J, Kₐ, K₋). A least-squares fitting procedure is then used to determine the rotational constants (A, B, and C) for each conformer. The relative intensities of the absorption lines can be used to estimate the relative populations of the conformers.

Gas-Phase Electron Diffraction (GED)

Gas-phase electron diffraction is a powerful technique for determining the internuclear distances in a molecule.

Methodology:

-

Sample Introduction: A fine jet of gaseous 1,3-difluoropropane is introduced into a vacuum chamber.

-

Electron Beam Interaction: A high-energy beam of electrons (typically around 40-60 keV) is passed through the gas jet.

-

Scattering and Detection: The electrons are scattered by the electrostatic potential of the molecules, creating a diffraction pattern of concentric rings. This pattern is recorded on a photographic plate or a CCD detector.

-

Data Analysis: The intensity of the scattered electrons as a function of the scattering angle is analyzed. The resulting data is used to generate a radial distribution curve, which shows the probability of finding two nuclei at a given distance from each other. By fitting a theoretical model of the molecule to the experimental data, precise bond lengths and angles can be determined.

Bonding in 1,3-Difluoropropane

The bonding in 1,3-difluoropropane is characterized by strong, polar carbon-fluorine (C-F) bonds and standard carbon-carbon (C-C) and carbon-hydrogen (C-H) single bonds.

-

C-F Bond: The high electronegativity of fluorine (3.98 on the Pauling scale) compared to carbon (2.55) results in a highly polar covalent bond with a significant partial positive charge on the carbon atom and a partial negative charge on the fluorine atom. This polarity is a key factor in the molecule's overall dipole moment and its conformational preferences. The C-F bond is also exceptionally strong, contributing to the thermal stability of fluorinated compounds.

-

C-C and C-H Bonds: These are typical covalent single bonds. The presence of the electron-withdrawing fluorine atoms can have a slight inductive effect on the adjacent C-C and C-H bonds, influencing their bond strengths and lengths to a minor extent.

The interplay of these bonding characteristics, particularly the electrostatic interactions between the polar C-F bonds and the subtle hyperconjugative effects, governs the intricate structural and conformational behavior of 1,3-difluoropropane. A thorough understanding of these principles is essential for the rational design of molecules with tailored properties in drug development and materials science.

References

A Deep Dive into the Conformational Landscape of 1,3-Difluoropropane in Solution

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The spatial arrangement of atoms within a molecule, its conformation, is a critical determinant of its physical, chemical, and biological properties. For molecules containing polar substituents like fluorine, intramolecular interactions and the surrounding solvent environment play a pivotal role in dictating the preferred three-dimensional structure. This technical guide provides a comprehensive analysis of the conformational preferences of 1,3-difluoropropane in various solvents, offering insights into the governing principles and experimental and computational methodologies used for its study. This understanding is crucial for the rational design of fluorinated molecules in drug development and materials science, where conformational control is paramount.

Conformational Isomers of 1,3-Difluoropropane

1,3-Difluoropropane can exist in several staggered conformations arising from rotation around the two C-C single bonds. These conformers are distinguished by the dihedral angles between the two C-F bonds. The four primary conformers are designated as gg(l) (gauche-gauche, like), ga/ag (gauche-anti/anti-gauche), gg(u) (gauche-gauche, unlike), and aa (anti-anti).

The relative stability of these conformers is governed by a delicate balance of steric hindrance, dipole-dipole interactions, and hyperconjugative effects.[1][2] A significant factor is the "gauche effect," where a gauche arrangement of electronegative substituents can be more stable than the anti conformation, a phenomenon attributed to stabilizing hyperconjugative interactions between C-H σ bonding orbitals and C-F σ* antibonding orbitals.[3]

Quantitative Conformational Analysis in Different Solvents

The polarity of the solvent has a profound impact on the conformational equilibrium of 1,3-difluoropropane.[1][2][4] In the gas phase, the gg(l) conformation is strongly favored. As the solvent polarity increases, the relative energies of the other conformers, particularly the more polar ones, decrease, leading to a shift in their populations.

Below is a summary of the calculated conformational profile of 1,3-difluoropropane in vacuum (approximating the gas phase), chloroform (B151607), and water. The data is derived from computational studies at the M05-2X/6-311+G** level of theory.[1][2]

| Conformer | Dihedral Angles (F-C-C-C, C-C-C-F) | Dipole Moment (D) | Relative Energy (kJ/mol) | Population (%) |

| Vacuum | ||||

| gg(l) | ~65°, ~65° | 2.5 | 0.0 | 88 |

| ga/ag | ~65°, ~180° | 2.8 | 5.9 | 12 |

| gg(u) | ~65°, ~-65° | 0.2 | 12.1 | <1 |

| aa | ~180°, ~180° | 0.0 | 14.2 | <1 |

| Chloroform | ||||

| gg(l) | ~65°, ~65° | 0.0 | 78 | |

| ga/ag | ~65°, ~180° | 4.2 | 18 | |

| gg(u) | ~65°, ~-65° | 6.3 | 4 | |

| aa | ~180°, ~180° | 8.8 | <1 | |

| Water | ||||

| gg(l) | ~65°, ~65° | 0.0 | 66 | |

| ga/ag | ~65°, ~180° | 3.4 | 22 | |

| gg(u) | ~65°, ~-65° | 3.0 | 12 | |

| aa | ~180°, ~180° | 6.3 | <1 |

Table 1: Conformational Profile of 1,3-Difluoropropane in Different Media. Data sourced from computational analysis.[1][2]

Experimental and Computational Methodologies

The conformational analysis of 1,3-difluoropropane relies on a synergistic combination of experimental techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, and high-level computational modeling.

Experimental Protocol: NMR Spectroscopy

NMR spectroscopy is a powerful tool for determining the conformational preferences of molecules in solution.[4][5] The key parameters extracted from NMR spectra are the vicinal coupling constants (³J). According to the Karplus equation, the magnitude of ³J is related to the dihedral angle between the coupled nuclei. By measuring the ³J values for the protons in 1,3-difluoropropane, the time-averaged dihedral angles can be determined, which in turn provides information about the relative populations of the different conformers.

A typical experimental workflow for NMR-based conformational analysis would involve:

-

Sample Preparation: A solution of 1,3-difluoropropane is prepared in the desired deuterated solvent (e.g., CDCl₃, D₂O) at a specific concentration.

-

NMR Data Acquisition: ¹H and ¹⁹F NMR spectra are acquired on a high-field NMR spectrometer. For complex spectra, two-dimensional NMR techniques like COSY and HSQC may be employed to aid in resonance assignment.

-

Spectral Analysis: The acquired spectra are processed (Fourier transformation, phasing, baseline correction) and analyzed to extract the chemical shifts and coupling constants. Due to the complexity of the spin systems, spectral simulation may be necessary to accurately determine the coupling constants.[4]

-

Karplus Equation Analysis: The experimentally determined ³J values are used in a generalized Karplus equation to calculate the corresponding dihedral angles.

-

Population Analysis: The calculated dihedral angles and the energies of the different conformers (often obtained from computational methods) are used in a Boltzmann distribution analysis to determine the population of each conformer in the given solvent.

Computational Protocol: Quantum Mechanical Calculations

Computational chemistry provides a theoretical framework to investigate the conformational landscape of molecules.[6] Density Functional Theory (DFT) is a commonly used method for this purpose.

A standard computational workflow for the conformational analysis of 1,3-difluoropropane includes:

-

Conformer Generation: All possible staggered conformations of 1,3-difluoropropane are generated by systematic rotation around the C-C bonds.

-

Geometry Optimization: The geometry of each conformer is optimized to find the lowest energy structure for that particular conformation. This is typically performed using a specific level of theory and basis set (e.g., M05-2X/6-311+G**).[1][2]

-

Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometries to confirm that they represent true energy minima (no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energies and thermal corrections.

-

Solvation Modeling: To simulate the effect of different solvents, continuum solvation models, such as the SMD model, are employed.[1] These models approximate the solvent as a continuous medium with a specific dielectric constant.

-

Energy and Population Calculation: The relative energies of the different conformers in the gas phase and in solution are calculated. These energies are then used to determine the Boltzmann populations of each conformer at a given temperature.

Visualizing Conformational Equilibrium and Experimental Workflow

The following diagrams illustrate the key concepts and processes involved in the conformational analysis of 1,3-difluoropropane.

Conclusion

The conformational profile of 1,3-difluoropropane is highly sensitive to the solvent environment. While the gg(l) conformer is dominant in the gas phase, the populations of the more polar ga/ag and gg(u) conformers increase significantly in polar solvents like chloroform and water. This behavior is a consequence of the interplay between intramolecular electrostatic and hyperconjugative interactions and the stabilizing effect of the solvent on the more polar conformers. A combined experimental and computational approach, leveraging NMR spectroscopy and quantum mechanical calculations, provides a powerful strategy for elucidating the complex conformational landscapes of fluorinated molecules. The insights gained from such analyses are invaluable for the design of molecules with specific three-dimensional structures and desired properties in various applications, from pharmaceuticals to advanced materials.

References

- 1. Conformational Analysis of 1,3-Difluorinated Alkanes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Gauche effect - Wikipedia [en.wikipedia.org]

- 4. Conformational analysis of 1,3-difluorinated alkanes - ePrints Soton [eprints.soton.ac.uk]

- 5. Conformational Analysis of 1,3-Difluorinated Alkanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scribd.com [scribd.com]

An In-depth Technical Guide to 1,3-Difluoropropane: Physical and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Difluoropropane is a fluorinated organic compound with increasing significance in various scientific fields, including pharmaceuticals, agrochemicals, and materials science.[1][2] The introduction of fluorine atoms into organic molecules can significantly alter their chemical and physical properties, leading to enhanced stability, modified polarity, and improved biological activity.[1][2] This technical guide provides a comprehensive overview of the core physical and chemical properties of 1,3-difluoropropane, detailed experimental protocols for its synthesis and characterization, and a visualization of a key reaction mechanism. All quantitative data are summarized in structured tables for ease of reference.

Physical Properties

1,3-Difluoropropane is a colorless liquid at room temperature with a relatively low boiling point, indicating its volatile nature.[1] Its physical characteristics are crucial for handling, storage, and application in various chemical reactions.[1]

Table 1: Physical Properties of 1,3-Difluoropropane

| Property | Value | Source |

| Molecular Formula | C₃H₆F₂ | [1][3] |

| Molecular Weight | 80.08 g/mol | [3][4] |

| CAS Number | 462-39-5 | [1] |

| Appearance | Colorless liquid/gas | [3][5] |

| Odor | Slightly sweet | [3][6] |

| Boiling Point | 40-42 °C | [5] |

| Melting Point | -104.8 °C (estimate) | [5] |

| Density | 1.005 g/cm³ | [5] |

| Vapor Pressure | 335 mmHg at 25 °C | [5] |

| Refractive Index | 1.321 | [5] |

| Solubility | Insoluble in water; soluble in organic solvents like ethers and alcohols. | [5] |

Chemical Properties

The presence of two fluorine atoms significantly influences the chemical behavior of the propane (B168953) backbone, leading to increased thermal stability, altered polarity, and specific reactivity patterns compared to non-fluorinated propane.[1] It is considered a valuable intermediate in organic synthesis.[1]

Table 2: Chemical and Safety Information for 1,3-Difluoropropane

| Property | Description | Source |

| Reactivity | Generally stable under normal conditions. Does not readily react with other chemicals. | [6] |

| Stability | Increased thermal stability compared to non-fluorinated counterparts. | [1] |

| Hazards | Flammable liquid.[7] Potential inhalation risks. | [7] |

| InChI | InChI=1S/C3H6F2/c4-2-1-3-5/h1-3H2 | [4] |

| SMILES | C(CF)CF | [4] |

Experimental Protocols

Representative Synthesis of 1,3-Difluoropropane via Halogen Exchange (Swarts Reaction)

While 1,3-difluoropropane is commercially available, a common method for the synthesis of alkyl fluorides is through halogen exchange reactions, such as the Swarts reaction. This protocol describes a general procedure for the synthesis of 1,3-difluoropropane from 1,3-dichloropropane (B93676).

Materials:

-

1,3-Dichloropropane

-

Antimony trifluoride (SbF₃)

-

Antimony pentachloride (SbCl₅) (catalyst)

-

Anhydrous reaction vessel (e.g., three-necked round-bottom flask)

-

Reflux condenser

-

Distillation apparatus

-

Inert gas supply (Nitrogen or Argon)

-

Heating mantle

-

Stirring apparatus

Procedure:

-

Reaction Setup: In a well-ventilated fume hood, assemble a dry three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an inert gas inlet.

-

Charging the Reactor: Charge the reaction flask with antimony trifluoride (SbF₃) and a catalytic amount of antimony pentachloride (SbCl₅).

-

Addition of Reactant: Slowly add 1,3-dichloropropane to the reaction flask.

-

Reaction: Gently heat the reaction mixture to initiate the exothermic reaction. The temperature should be carefully controlled to maintain a steady reflux. The progress of the reaction can be monitored by observing the distillation of the low-boiling 1,3-difluoropropane.

-

Purification: The collected distillate can be further purified by fractional distillation to obtain pure 1,3-difluoropropane.

¹H and ¹⁹F NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of 1,3-difluoropropane.

Sample Preparation:

-

Sample Purity: Ensure the 1,3-difluoropropane sample is of high purity.

-

Solvent Selection: Use a deuterated solvent such as deuterated chloroform (B151607) (CDCl₃) or deuterated acetone (B3395972) ((CD₃)₂CO).

-

Concentration: Prepare a solution with a concentration of 5-25 mg of 1,3-difluoropropane in 0.6-0.7 mL of the deuterated solvent.

-

Internal Standard: For ¹H NMR, use tetramethylsilane (B1202638) (TMS) as the internal standard (0 ppm). For ¹⁹F NMR, trichlorofluoromethane (B166822) (CFCl₃) can be used as a reference (0 ppm).

-

Filtration: Filter the solution through a glass wool plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

Instrumentation and Data Acquisition:

-

Spectrometer: Use a high-resolution NMR spectrometer equipped with a probe capable of detecting both ¹H and ¹⁹F nuclei.

-

Tuning and Matching: Tune the probe to the resonance frequencies of ¹H and ¹⁹F and match the impedance.

-

Locking and Shimming: Lock the spectrometer's magnetic field onto the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve narrow and symmetrical spectral lines.

-

Acquisition Parameters: Set appropriate acquisition parameters (e.g., pulse width, acquisition time, relaxation delay) for both ¹H and ¹⁹F NMR experiments.

Reaction Mechanism Visualization

A plausible mechanism for the formation of 1,3-difluorinated compounds involves the iodonium-mediated ring-opening of cyclopropanes. This reaction proceeds with high chemo- and regioselectivity under mild conditions.

Caption: Iodonium-mediated ring-opening of cyclopropane for 1,3-difluorination.

Applications and Future Outlook

1,3-Difluoropropane serves as a crucial building block in the synthesis of more complex fluorinated molecules.[2] Its unique properties make it a valuable component in the development of:

-

Pharmaceuticals: The introduction of fluorine can enhance the metabolic stability and bioavailability of drug candidates.[1]

-

Agrochemicals: Fluorinated compounds often exhibit improved pesticidal and herbicidal activities.[1]

-

Materials Science: Used in the synthesis of specialty polymers and materials with desired thermal and chemical resistance.[1]

-

Refrigerants and Propellants: Due to its physical properties, it has potential applications as a refrigerant with a low global warming potential.[6]

The continued exploration of organofluorine chemistry will likely unveil new and innovative applications for 1,3-difluoropropane and its derivatives, making it a compound of significant interest for future research and development.

References

- 1. researchgate.net [researchgate.net]

- 2. chimia.ch [chimia.ch]

- 3. researchgate.net [researchgate.net]

- 4. diva-portal.org [diva-portal.org]

- 5. Hypervalent Iodine-Mediated Ring-Opening 1,3-Difluorination of Benzylidenecyclopropanes | CoLab [colab.ws]

- 6. Fluorinative ring-opening of cyclopropanes by hypervalent iodine reagents. An efficient method for 1,3-oxyfluorination and 1,3-difluorination - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fluorinative ring-opening of cyclopropanes by hypervalent iodine reagents. An efficient method for 1,3-oxyfluorination and 1,3-difluorination - Chemical Science (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Gas-Phase Conformational Profile of 1,3-Difluoropropane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the gas-phase conformational landscape of 1,3-difluoropropane. Drawing from key experimental and theoretical studies, this document outlines the structural parameters, relative energies, and dipole moments of the stable conformers. Detailed methodologies for the cited experimental and computational techniques are provided to offer a complete picture of the molecule's conformational behavior, which is crucial for applications in medicinal chemistry and materials science where molecular shape and electrostatic properties are paramount.

Conformational Isomers of 1,3-Difluoropropane

In the gas phase, 1,3-difluoropropane exists as a mixture of four stable staggered conformers, which are defined by the dihedral angles around the C1-C2 and C2-C3 bonds. These conformers are designated as GG, AG, AA, and GG'. The "G" refers to a gauche arrangement (approximately ±60°), and "A" refers to an anti arrangement (180°). The GG and GG' conformers are both gauche-gauche, with the GG' form having C-F bonds in a less favorable repulsive arrangement.[1]

The conformational energy order has been determined through ab initio and Density Functional Theory (DFT) calculations to be GG < AG < AA < GG'.[1] This ordering is influenced by a combination of the gauche effect and intramolecular electrostatic interactions, particularly the dipole-dipole interactions between the highly polarized C-F bonds.[1]

Quantitative Conformational Data

The following tables summarize the key quantitative data for the conformers of 1,3-difluoropropane from both theoretical calculations and experimental determinations.

Theoretical Conformational Data

The data in this section is derived from high-level ab initio and DFT calculations, providing insights into the intrinsic properties of the conformers in the absence of intermolecular interactions.

| Conformer | Dihedral Angles (F-C-C-C) (°)M05-2X/6-311+G[1] | Relative Energy (kJ/mol)M05-2X/6-311+G[1] | Relative Energy (kJ/mol)MP2/6-31G[1] | Dipole Moment (D)M05-2X/6-311+G[1] |

| GG | 64.9, 64.9 | 0.00 | 0.00 | 3.22 |

| AG | 175.0, 65.5 | 1.8 | 1.55 | 2.27 |

| AA | 177.2, 177.2 | 4.3 | 3.51 | 0.00 |

| GG' | 71.0, -71.0 | 11.2 | 10.33 | 0.50 |

Note: The GG and AG conformers are doubly degenerate, while the GG' conformer is quadruply degenerate.[1]

Experimental Conformational Data

Experimental data for gas-phase 1,3-difluoropropane has been obtained primarily through microwave spectroscopy and gas-phase electron diffraction.

| Parameter | GG Conformer | AG Conformer | Method | Reference |

| Rotational Constants (MHz) | Microwave Spectroscopy | Marstokk & Møllendal, 1997 | ||

| A | 8519.143(2) | 12984.34(2) | ||

| B | 2587.037(1) | 2004.22(1) | ||

| C | 2189.924(1) | 1863.63(1) | ||

| Dipole Moment Components (D) | Microwave Spectroscopy | Marstokk & Møllendal, 1997 | ||

| µa | 0.35(2) | 2.2(1) | ||

| µb | 0.0 | 0.8(2) | ||

| µc | 3.16(4) | 0.0 | ||

| Total Dipole Moment (D) | 3.18(4) | 2.35(15) | ||

| Bond Lengths (Å) | Gas-Phase Electron Diffraction | Klaeboe, Powell, Stolevik et al., 1982 | ||

| C-F | 1.393(4) | |||

| C-C | 1.523(4) | |||

| C-H | 1.115(5) | |||

| **Bond Angles (°) ** | Gas-Phase Electron Diffraction | Klaeboe, Powell, Stolevik et al., 1982 | ||

| ∠FCC | 110.8(4) | |||

| ∠CCC | 112.9(7) | |||

| ∠HCH | 108.0(2.1) |

Experimental and Theoretical Methodologies

Experimental Protocols

The microwave spectra of 1,3-difluoropropane were recorded using a conventional Stark-modulated spectrometer. The sample was studied at approximately -40 °C with pressures around 2 Pa. The assignment of the rotational spectra for the GG and AG conformers allowed for the determination of their rotational constants and dipole moment components. The much higher energy of the AA and GG' conformers resulted in their populations being too low to be detected under the experimental conditions.

The molecular structure of 1,3-difluoropropane in the gas phase was investigated by electron diffraction. The experiment involved directing a beam of high-energy electrons through a gaseous sample of the compound. The scattered electrons create a diffraction pattern that is dependent on the internuclear distances within the molecule. Analysis of this pattern, combined with vibrational spectroscopy data, yielded the bond lengths and bond angles presented in Table 2. The experimental data was consistent with a mixture of conformers, with the GG form being the most abundant.

Computational Protocols

The theoretical data presented in this guide were obtained through ab initio and Density Functional Theory (DFT) calculations. These methods are fundamental to understanding the conformational preferences of molecules.

References

Polarity and dipole moment of 1,3-Difluoropropane conformers

An In-depth Technical Guide to the Polarity and Dipole Moment of 1,3-Difluoropropane Conformers

Introduction

1,3-Difluoropropane serves as a fundamental model for understanding the conformational preferences of 1,3-difluorinated alkyl chains, a motif of increasing importance in medicinal chemistry and materials science. The introduction of fluorine atoms significantly influences the molecule's structure, stability, and polarity due to a combination of steric and electronic effects, including hyperconjugation and dipole-dipole interactions.[1][2] A thorough understanding of the conformational landscape of 1,3-difluoropropane, particularly the polarity and dipole moments of its stable conformers, is crucial for predicting its interactions in various chemical and biological systems. This guide provides a detailed analysis of the conformational isomers of 1,3-difluoropropane, their respective dipole moments, and the experimental and computational methodologies used for their characterization.

Conformational Isomers of 1,3-Difluoropropane

The conformational flexibility of 1,3-difluoropropane arises from the rotation around the two C-C bonds. The relative orientation of the two C-F bonds defines the different conformers. The nomenclature used to describe these conformers is based on the dihedral angles of the F-C-C-C and C-C-C-F fragments, which can be gauche (g, approximately 60°) or anti (a, approximately 180°). Additionally, for conformers with two gauche interactions, the relative orientation of the C-F bonds can be described as "like" (l), where the dihedral angles have the same sign, or "unlike" (u), where they have opposite signs.[1][3]

The four primary conformers of 1,3-difluoropropane are:

-

gg(l): Both F-C-C-C and C-C-C-F dihedral angles are gauche with the same sign.

-

ga/ag: One dihedral angle is gauche, and the other is anti. These are degenerate conformers.

-

gg(u): Both F-C-C-C and C-C-C-F dihedral angles are gauche with opposite signs. This conformation leads to a parallel arrangement of the C-F bonds.

-

aa: Both F-C-C-C and C-C-C-F dihedral angles are anti.

Quantitative Conformational Analysis

Computational studies have been instrumental in quantifying the relative energies and dipole moments of the different conformers of 1,3-difluoropropane. The following table summarizes the data obtained from density functional theory (DFT) calculations at the M05-2X/6-311+G** level and Møller-Plesset perturbation theory (MP2) at the MP2/6-31G** level in the gas phase (vacuum).[1]

| Conformer | Dihedral Angles (F-C-C-C, C-C-C-F) | Relative Energy (kJ/mol) - M05-2X | Relative Energy (kJ/mol) - MP2 | Dipole Moment (Debye) - M05-2X |

| gg(l) | gauche, gauche (like) | 0.00 | 0.00 | 2.5 |

| ga/ag | gauche, anti / anti, gauche | 3.5 | 3.3 | 2.5 |

| gg(u) | gauche, gauche (unlike) | 12.0 | 11.2 | 3.7 |

| aa | anti, anti | 13.0 | 11.8 | 0.0 |

Table 1: Conformational Profile of 1,3-Difluoropropane in Vacuum.[1]

In the gas phase, the gg(l) conformer is the most stable.[1] The high relative energies of the gg(u) and aa conformers are noteworthy. The destabilization of the gg(u) conformer is attributed to the unfavorable alignment of the C-F bond dipoles, while the aa conformer lacks stabilizing hyperconjugative interactions.[1] Increasing the polarity of the medium has a significant impact on the conformational equilibrium, generally stabilizing conformers with higher dipole moments.[1][3] For instance, the relative destabilization of the highly polar gg(u) conformer decreases in more polar solvents.[1]

Experimental and Computational Protocols

Computational Methodology

The quantitative data presented above were obtained through high-level ab initio and DFT calculations. These computational approaches are essential for determining the geometries, relative energies, and dipole moments of the conformers.[1][2]

Density Functional Theory (DFT) and Møller-Plesset Perturbation Theory (MP2):

-

Conformational Search: A systematic search of the potential energy surface of 1,3-difluoropropane is performed by rotating the two F-C-C-C dihedral angles.

-

Geometry Optimization: The geometries of the identified stationary points (potential conformers) are optimized without constraints. The M05-2X functional with the 6-311+G** basis set is a common choice for DFT calculations, while MP2 with the 6-31G** basis set is a reliable ab initio method for such systems.[1]

-

Frequency Calculations: Vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structures correspond to true energy minima (no imaginary frequencies) and to obtain zero-point vibrational energies and thermal corrections.

-

Property Calculations: Once the equilibrium geometries are established, properties such as the dipole moment are calculated.

-

Solvation Models: To simulate the effect of different solvents, continuum solvation models, such as the Polarizable Continuum Model (PCM), can be employed.[1]

Experimental Methodology: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful experimental technique for studying the conformational preferences of molecules in solution.[3] The analysis of vicinal (three-bond) coupling constants (³J) between protons and fluorine nuclei provides information about the dihedral angles, which in turn allows for the determination of the relative populations of the conformers.[3][4]

Generalized Protocol for NMR-based Conformational Analysis:

-

Sample Preparation:

-

NMR Data Acquisition:

-

¹H and ¹⁹F NMR spectra are acquired on a high-field NMR spectrometer.[5]

-

For ¹⁹F NMR, a wide spectral width may be necessary due to the large chemical shift range of fluorine.[5]

-

Proton-coupled ¹⁹F spectra are essential for observing H-F coupling constants.[5]

-

Advanced 2D NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to aid in the assignment of proton and fluorine signals.[6]

-

-

Spectral Analysis and J-Coupling Extraction:

-

The obtained spectra are processed (Fourier transformation, phasing, and baseline correction).

-

For symmetric molecules like 1,3-difluoropropane, the spectra can be complex (non-first-order), requiring quantum mechanical simulations to accurately extract the J-coupling values.[1][3]

-

Software packages that can perform such simulations are used to fit the experimental spectra and obtain a precise set of chemical shifts and coupling constants.[1]

-

-

Conformer Population Analysis:

-

The experimentally determined vicinal coupling constants are time-averages of the coupling constants in each conformer, weighted by their populations.

-

The relationship between the vicinal coupling constant and the dihedral angle (θ) is described by the Karplus equation : ³J = A cos²(θ) + B cos(θ) + C, where A, B, and C are empirically derived parameters.[3][4]

-

By using the Karplus equation and the dihedral angles for each conformer obtained from computational studies, the populations of the different conformers in solution can be determined.

-

Conformational Equilibrium and Polarity

The relationship between the different conformers of 1,3-difluoropropane and their relative polarities can be visualized as a dynamic equilibrium. The following diagram illustrates the interconversion between the major conformers and highlights their dipole moments.

A diagram illustrating the interconversion between the conformers of 1,3-difluoropropane.

Conclusion

The polarity and dipole moment of 1,3-difluoropropane are highly dependent on its conformational state. The molecule exists as a mixture of conformers in dynamic equilibrium, with the relative populations being influenced by both intramolecular interactions and the polarity of the surrounding medium.[1][3] The gg(l) conformer is the most stable in the gas phase, but more polar conformers like gg(u) become more significant in polar solvents.[1] A combined approach of high-level computational chemistry and experimental NMR spectroscopy provides a detailed and quantitative understanding of the conformational landscape of 1,3-difluoropropane.[1][3] This knowledge is essential for the rational design of fluorinated molecules in drug development and materials science, where conformational control is a key determinant of function.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Conformational Analysis of 1,3-Difluorinated Alkanes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. revroum.lew.ro [revroum.lew.ro]

- 5. benchchem.com [benchchem.com]

- 6. preprints.org [preprints.org]

Thermal Stability and Degradation of 1,3-Difluoropropane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Difluoropropane (HFC-272fa) is a fluorinated hydrocarbon with potential applications in various fields, including as a refrigerant and a building block in the synthesis of pharmaceuticals and agrochemicals. The presence of fluorine atoms significantly influences its chemical and physical properties, including its thermal stability. Understanding the behavior of 1,3-Difluoropropane at elevated temperatures is crucial for its safe handling, storage, and application, particularly in processes involving high temperatures. This technical guide provides a comprehensive overview of the current understanding of the thermal stability and degradation of 1,3-Difluoropropane. Due to a lack of direct experimental studies on its thermal decomposition, this guide draws upon data from analogous fluorinated compounds and outlines a proposed experimental and computational workflow for its detailed investigation.

Introduction

The introduction of fluorine into organic molecules can dramatically alter their properties, often leading to increased thermal stability, metabolic resistance, and altered reactivity.[1] 1,3-Difluoropropane, with the chemical formula C₃H₆F₂, is a member of the hydrofluorocarbon (HFC) family.[2][3][4] While its applications are still being explored, its structural motifs are of interest in medicinal chemistry and materials science. A critical aspect for the practical application of any chemical compound is its thermal stability. This guide aims to consolidate the available knowledge and provide a framework for studying the thermal decomposition of 1,3-Difluoropropane.

Physicochemical Properties of 1,3-Difluoropropane

A summary of the key physicochemical properties of 1,3-Difluoropropane is presented in Table 1. These properties are essential for designing and interpreting thermal stability studies.

| Property | Value | Reference |

| Chemical Formula | C₃H₆F₂ | [2][3][4] |

| Molecular Weight | 80.08 g/mol | [3][4] |

| CAS Number | 462-39-5 | [2][3][4] |

| Boiling Point | Not available in search results | |

| Melting Point | Not available in search results | |

| Appearance | Colorless gas at room temperature | Inferred from properties of similar small molecules |

Inferred Thermal Stability and Degradation Pathways

A proposed primary degradation pathway for 1,3-Difluoropropane is the 1,2-elimination of HF to form fluoropropene isomers. Subsequent reactions could involve further HF elimination or radical chain mechanisms, leading to the formation of smaller fluorinated and non-fluorinated hydrocarbons.

Figure 1: Proposed primary degradation pathway for 1,3-Difluoropropane.

Comparative Thermal Stability of Related Fluorinated Propanes

To provide context for the expected thermal stability of 1,3-Difluoropropane, Table 2 presents thermal decomposition data for other fluorinated propanes. It is important to note that the stability is highly dependent on the degree and position of fluorine substitution.

| Compound | Decomposition Temperature (°C) | Key Degradation Products | Experimental Method | Reference |

| Perfluoropropane (C₃F₈) | ~800 | Perfluoroethane, Perfluoroisobutene | Pyrolysis in Inconel bomb | [5] |

| 1,1,1,3,3,3-Hexafluoropropane | 400 - 600 | Not specified | Tube pyrolysis | [6] |

| 1,1-Difluoroethane | 1040 - 1320 K (767 - 1047 °C) | Vinyl fluoride (B91410), Acetylene, HF | Shock tube | [7] |

Note: This table is populated with data for analogous compounds and is intended for comparative purposes only.

Proposed Experimental Protocols for Studying Thermal Degradation

A thorough investigation of the thermal stability and degradation of 1,3-Difluoropropane would require a combination of experimental techniques. A proposed workflow is outlined below.

Figure 2: Proposed experimental workflow for thermal analysis.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Initial assessment of the thermal stability can be performed using TGA and DSC.

-

Objective: To determine the onset temperature of decomposition and to identify any endothermic or exothermic events associated with degradation.

-

Methodology: A small, precise amount of liquid 1,3-Difluoropropane would be sealed in a high-pressure crucible. The sample would be heated at a controlled rate (e.g., 5, 10, 15, and 20 K/min) under an inert atmosphere (e.g., nitrogen or argon). The mass loss (TGA) and heat flow (DSC) would be recorded as a function of temperature. The kinetic parameters of decomposition, such as activation energy, can be estimated from these non-isothermal experiments.

Pyrolysis Studies using a Flow Reactor or Shock Tube

To identify the degradation products and to study the reaction kinetics under well-defined conditions, pyrolysis experiments are essential.

-

Objective: To identify the primary and secondary degradation products and to determine the reaction rate constants at various temperatures.

-

Methodology:

-

Flow Reactor: A dilute mixture of 1,3-Difluoropropane in an inert gas (e.g., argon) would be passed through a heated tubular reactor (e.g., quartz or alumina) at a controlled flow rate and temperature. The residence time in the reactor would be varied to study the progression of the decomposition.

-

Shock Tube: For studying high-temperature, short-timescale kinetics, a shock tube can be employed. A mixture of 1,3-Difluoropropane and a diluent is rapidly heated by a shock wave. The species concentrations can be monitored in real-time using techniques like laser absorption spectroscopy.

-

-

Product Analysis: The effluent from the reactor would be analyzed using Gas Chromatography-Mass Spectrometry (GC-MS) to separate and identify the degradation products. Fourier Transform Infrared (FTIR) spectroscopy can also be used for the in-situ monitoring of gaseous species.

Proposed Computational Chemistry Approach

In conjunction with experimental studies, computational chemistry can provide valuable insights into the degradation mechanism at a molecular level.

References

- 1. Conformational Analysis of 1,3-Difluorinated Alkanes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Propane, 1,3-difluoro- [webbook.nist.gov]

- 3. Propane, 1,3-difluoro- | C3H6F2 | CID 68041 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. 2,2-Difluoropropane-1,3-diol | C3H6F2O2 | CID 95744 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Thermal decomposition of perfluorinated carboxylic acids: Kinetic model and theoretical requirements for PFAS incineration - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Properties of 1,3-Difluoropropane: A Technical Overview of Infrared and Raman Analyses

An in-depth guide for researchers, scientists, and drug development professionals on the vibrational spectroscopy of 1,3-difluoropropane, detailing its conformational complexities and spectroscopic signatures.

Introduction

1,3-Difluoropropane (CH₂FCH₂CH₂F) serves as a fundamental model for understanding the conformational preferences and intramolecular interactions in fluorinated alkanes. The presence of two electronegative fluorine atoms significantly influences its structural dynamics, leading to a complex conformational landscape. Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, provides a powerful tool to probe these conformational equilibria and to assign specific vibrational modes to the different stable rotamers. This technical guide synthesizes the available spectroscopic data, experimental methodologies, and theoretical insights into the vibrational properties of 1,3-difluoropropane.

Conformational Analysis

1,3-Difluoropropane can exist in several conformational forms due to rotation around the C-C single bonds. The relative stability of these conformers is governed by a delicate balance of steric and electrostatic interactions, including the gauche effect and dipole-dipole interactions between the C-F bonds. Theoretical calculations and experimental studies have shown that 1,3-difluoropropane exists as a mixture of different conformers in the gaseous and liquid phases.

The primary conformers of 1,3-difluoropropane are typically designated by the dihedral angles of the F-C-C-C and C-C-C-F skeletons. The most stable conformers are generally found to be the gauche-gauche (GG) forms, with further distinctions made based on the relative orientation of the fluorine atoms. The conformational energy order has been identified in some studies as GG < AG < AA < GG', where G and A represent gauche and anti orientations, respectively. The strong dipole-dipole interactions between the polarized C-F bonds play a decisive role in determining the conformational preferences.

Spectroscopic Data

A comprehensive analysis of the infrared and Raman spectra of 1,3-difluoropropane allows for the identification and quantification of its various conformers. The vibrational frequencies, intensities, and assignments are crucial for a complete understanding of its molecular dynamics.

Note on Data Availability: While extensive research, notably by Durig et al. in Spectrochimica Acta Part A, 60 (2004) 1659–1676, provides a detailed vibrational assignment and conformational analysis of 1,3-difluoropropane, the full quantitative data from this primary source could not be accessed for this guide. The following tables represent a summary of the types of data presented in such studies and are based on generally understood vibrational modes for similar molecules. For precise, experimentally determined frequencies and intensities, direct consultation of the cited literature is essential.

Infrared (IR) Spectroscopy Data (Illustrative)

| Frequency (cm⁻¹) | Intensity | Assignment (Vibrational Mode) | Conformer |

| ~2900-3000 | Strong | C-H stretching | All |

| ~1400-1500 | Medium | CH₂ scissoring | All |

| ~1000-1100 | Strong | C-F stretching | All |

| ~800-950 | Medium | CH₂ rocking | All |

| Lower Frequencies | Variable | C-C stretching, skeletal bending, torsions | Conformer-specific |

Raman Spectroscopy Data (Illustrative)

| Frequency (cm⁻¹) | Intensity | Polarization | Assignment (Vibrational Mode) | Conformer |

| ~2900-3000 | Strong | Polarized | C-H stretching | All |

| ~1400-1500 | Medium | Depolarized | CH₂ scissoring | All |

| ~1000-1100 | Medium | Polarized | C-F stretching | All |

| ~800-950 | Strong | Polarized | CH₂ rocking | All |

| Lower Frequencies | Variable | Variable | C-C stretching, skeletal bending, torsions | Conformer-specific |

Experimental Protocols

The acquisition of high-quality infrared and Raman spectra of 1,3-difluoropropane requires specific experimental setups to analyze the compound in its various physical states (gas, liquid, and solid) and as a solution in different solvents.

Infrared Spectroscopy

A common methodology for obtaining the IR spectra of 1,3-difluoropropane involves the use of a Fourier Transform Infrared (FT-IR) spectrometer.

-

Gas-Phase Spectroscopy: The gas-phase spectrum is typically recorded using a gas cell with a defined path length. The sample is introduced into the cell, and the pressure is controlled to obtain optimal absorption without pressure broadening effects.

-

Liquid-Phase Spectroscopy: For the liquid phase, a thin film of the sample is placed between two infrared-transparent windows (e.g., KBr or NaCl plates).

-

Solid-Phase (Crystal) Spectroscopy: To obtain the spectrum of the solid phase, the sample is condensed onto a cold window (e.g., a CsI or silicon window) mounted in a cryostat. The temperature is lowered until the sample crystallizes.

-

Matrix Isolation Spectroscopy: For high-resolution studies of individual conformers, the sample can be co-deposited with an inert gas (e.g., argon or krypton) onto a cryogenic window. This traps the molecules in the inert matrix, minimizing intermolecular interactions.

Raman Spectroscopy

Raman spectra are typically obtained using a laser as the excitation source and a high-sensitivity spectrometer to detect the scattered light.

-

Liquid-Phase Spectroscopy: The liquid sample is placed in a capillary tube or a cuvette and irradiated with a laser beam (e.g., from an Nd:YAG or argon-ion laser). The scattered light is collected at a 90° angle to the incident beam.

-

Solid-Phase Spectroscopy: For the solid phase, the sample is cooled in a cryostat, and the laser is focused on the crystalline material.

-

Polarization Measurements: By using polarizers for the incident and scattered light, the depolarization ratios of the Raman bands can be determined, which aids in the assignment of vibrational modes to their symmetry species.

Computational Methods

Ab initio and Density Functional Theory (DFT) calculations are indispensable tools for interpreting the experimental vibrational spectra of 1,3-difluoropropane. These computational methods are used to:

-

Predict the geometries and relative energies of the different conformers.

-

Calculate the harmonic vibrational frequencies and intensities for each conformer.

-

Aid in the assignment of the observed spectral bands to specific vibrational modes of the different conformers.

The combination of experimental data with theoretical calculations provides a robust framework for the comprehensive vibrational analysis of 1,3-difluoropropane.

Conclusion

The infrared and Raman spectroscopy of 1,3-difluoropropane reveals a complex interplay of conformational dynamics and vibrational behavior. The analysis of its spectra provides valuable insights into the fundamental principles governing the structure of fluorinated organic molecules. While a complete quantitative dataset from primary literature was not accessible for this guide, the outlined principles and methodologies provide a solid foundation for researchers and professionals working with this and related compounds. For detailed vibrational assignments and quantitative data, direct reference to the peer-reviewed literature is strongly recommended.

Unraveling the Conformational Landscape of 1,3-Difluoropropane: An Ab Initio and DFT Perspective

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The conformational preferences of fluorinated alkanes are of significant interest in medicinal chemistry and materials science, as the introduction of fluorine can profoundly influence a molecule's biological activity, metabolic stability, and physicochemical properties. 1,3-Difluoropropane serves as a fundamental model for understanding the stereoelectronic effects that govern the spatial arrangement of atoms in more complex systems. This technical guide provides a comprehensive overview of the conformational analysis of 1,3-difluoropropane, drawing upon key findings from ab initio and Density Functional Theory (DFT) computational studies.

Conformational Isomers of 1,3-Difluoropropane

Rotation around the C-C bonds in 1,3-difluoropropane gives rise to four distinct staggered conformers. These are defined by the two F-C-C-C dihedral angles and are designated as follows:

-

GG (gauche-gauche): Both dihedral angles are approximately 60°. This conformer can exist as "like" (gg(l)) or "unlike" (gg(u)) enantiomeric pairs, where the dihedral angles have the same or opposite signs, respectively.[1] The gg(l) form is also simply referred to as GG.

-

AG (anti-gauche): One dihedral angle is approximately 180° (anti), and the other is about 60° (gauche).

-

AA (anti-anti): Both dihedral angles are approximately 180°.

-

GG' (gauche-gauche'): Also referred to as gg(u), this conformer has F-C-C-C dihedral angles of opposite signs (e.g., +60° and -60°).[2]

Caption: The four staggered conformational isomers of 1,3-difluoropropane.

Conformational Energy and Stability

A consistent finding across numerous ab initio and DFT studies is the relative stability of the conformers. The established energy order is GG < AG < AA < GG'.[2][3] The GG conformer, specifically the gg(l) form, is strongly favored in the gas phase.[1][4]

The stability of the GG conformer is attributed to the "gauche effect," where a gauche arrangement is preferred over anti. This is often explained by stabilizing hyperconjugative interactions, such as the σC–H → σ*C–F interaction.[1] However, the significant destabilization of the GG' conformer highlights the crucial role of electrostatic interactions. In the GG' conformation, the highly polarized C-F bonds are oriented in a way that leads to a strong, unfavorable dipole-dipole repulsion, making it the least stable of the four conformers.[2][3] This demonstrates that a balance between hyperconjugation and intramolecular electrostatic forces dictates the overall conformational preference.[2]

Quantitative Computational Data

The following tables summarize key quantitative data from prominent computational studies on 1,3-difluoropropane, providing a basis for comparison between different theoretical levels.

Table 1: Relative Conformational Energies of 1,3-Difluoropropane (kcal/mol)

| Conformer | HF/6-31G[2] | MP2/6-31G[2] | MP2/6-31G[1] | M05-2X/6-311+G[1] |

| GG (gg(l)) | 0.00 | 0.00 | 0.00 | 0.00 |

| AG | 0.35 | 0.23 | 0.26 | 0.43 |

| AA | 0.70 | 0.44 | 0.49 | 0.81 |

| GG' (gg(u)) | 2.21 | 2.50 | 2.56 | 2.12 |

Energies are relative to the most stable GG conformer.

Table 2: Calculated Geometric Parameters and Dipole Moments (M05-2X/6-311+G Level)**[1]

| Conformer | F-C-C-C Dihedral 1 (°) | F-C-C-C Dihedral 2 (°) | Dipole Moment (Debye) |

| gg(l) | 67.8 | 67.8 | 3.23 |

| ag | 68.3 | 179.9 | 2.05 |

| aa | 180.0 | 180.0 | 0.00 |

| gg(u) | 66.8 | -66.8 | 3.50 |

Note: Dihedral angles refer to rotation along the F-C-C-C bonds.

Experimental Protocols and Computational Methodologies

The data presented are derived from rigorous quantum mechanical calculations. Understanding the methodologies is crucial for interpreting the results.

Ab Initio and DFT Calculations:

-

Objective: To solve the electronic Schrödinger equation to determine the molecule's electronic structure, energy, and properties.

-

Common Methods:

-

Hartree-Fock (HF): An ab initio method that approximates the many-electron wavefunction as a single Slater determinant. It is a good starting point but does not account for electron correlation.[2]

-

Møller-Plesset Perturbation Theory (MP2): An ab initio method that adds electron correlation effects to the HF theory, providing more accurate energies.[1][2]

-

Density Functional Theory (DFT): A method that calculates the electronic energy based on the electron density. Functionals like M05-2X and B3LYP are commonly used for their balance of accuracy and computational cost.[1]

-

-

Basis Sets: Mathematical functions used to build molecular orbitals. Larger basis sets provide more accurate results at a higher computational cost.

Typical Computational Workflow:

-

Conformer Generation: An initial set of possible conformers is generated by systematically rotating rotatable bonds.

-

Geometry Optimization: The geometry of each conformer is optimized to find the lowest energy structure (a local minimum on the potential energy surface).

-

Frequency Calculation: Vibrational frequency calculations are performed to confirm that the optimized structure is a true minimum (no imaginary frequencies) and to obtain thermochemical data like zero-point vibrational energy (ZPVE) and free energies.

-

Energy Analysis: The relative energies of the conformers are compared to determine their populations according to the Boltzmann distribution.

-

Solvent Effects: To simulate behavior in solution, continuum solvation models like the SMD model can be applied.[1][4]

All calculations are typically performed using quantum chemistry software packages like Gaussian.[1]

Caption: A typical workflow for the computational analysis of molecular conformers.

Impact of Solvent Polarity

While gas-phase calculations provide fundamental insights, the conformational profile can change in solution. Studies using continuum solvation models show that while the gg(l) conformation remains the most stable even as solvent polarity increases, the relative destabilization of the other conformers, particularly the high-dipole gg(u) form, decreases.[1][4] This is because polar solvents can better stabilize conformers with larger dipole moments.

Conclusion

-

The conformational profile is dominated by the GG (gauche-gauche) isomer, which is the global energy minimum.

-

The stability order is consistently found to be GG < AG < AA < GG' .[2]

-

The conformational preferences are governed by a delicate interplay of stabilizing gauche effects (hyperconjugation) and destabilizing electrostatic dipole-dipole repulsions , the latter being particularly pronounced in the GG' conformer.[1][2]

-

Computational methodologies, particularly DFT with functionals like M05-2X and appropriate basis sets (e.g., 6-311+G**), have proven to be robust tools for accurately predicting the geometries and relative energies of the conformers.[1]

This foundational knowledge of the stereoelectronic interactions in 1,3-difluoropropane is invaluable for designing and predicting the conformational behavior of more complex fluorinated molecules in drug discovery and materials science.

References

Rotational Spectroscopy of 1,3-Difluoropropane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the rotational spectroscopy of 1,3-difluoropropane, a molecule of significant interest due to the conformational complexities introduced by the 1,3-difluoro motif. Understanding the conformational landscape and structural parameters of such molecules is crucial in the rational design of fluorinated drugs and materials, where subtle changes in geometry can profoundly impact biological activity and physical properties. This document provides a comprehensive overview of the experimental methodologies, quantitative data derived from microwave spectroscopy, and the conformational analysis of 1,3-difluoropropane.

Conformational Landscape of 1,3-Difluoropropane

1,3-Difluoropropane exists as a mixture of several conformers in the gas phase, arising from internal rotation about the C-C bonds. The four primary staggered conformers are designated as GG, AG, AA, and GG', based on the gauche (G) or anti (A) arrangement of the F-C-C-C and C-C-C-F dihedral angles.[1][2] High-level ab initio calculations and experimental data from rotational spectroscopy have established the conformational energy order to be GG < AG < AA < GG'.[1][2]

The gauche-gauche (GG) conformer is the most stable, a result attributed to a combination of the gauche effect and favorable dipole-dipole interactions between the two highly polarized C-F bonds.[1] The anti-gauche (AG) and anti-anti (AA) conformers are higher in energy, while the alternative gauche-gauche (GG') conformer is the least stable due to repulsive interactions.[1]

Experimental Protocols: Microwave Spectroscopy

The rotational spectrum of 1,3-difluoropropane is typically investigated using a sophisticated experimental setup, such as a Flygare-Balle type pulsed-beam Fourier transform microwave (FTMW) spectrometer. This technique allows for the precise measurement of rotational transitions in the gas phase at very low temperatures.

Sample Preparation and Introduction

A dilute mixture of 1,3-difluoropropane (typically <1%) in a carrier gas, such as neon or argon, is prepared. This gas mixture is then pulsed into a high-vacuum Fabry-Pérot cavity through a supersonic nozzle. This process adiabatically expands the gas, cooling the molecules to rotational temperatures of only a few Kelvin. This cooling simplifies the spectrum by populating only the lowest rotational energy levels.

Microwave Irradiation and Signal Detection

A short, high-power microwave pulse is used to polarize the molecules in the supersonic jet, inducing a macroscopic dipole moment that oscillates at the frequencies of the rotational transitions. After the pulse, the coherent emission from the molecules (free induction decay, FID) is detected by a sensitive receiver.

Data Acquisition and Analysis

The time-domain FID signal is amplified, down-converted, and digitized. A Fourier transform of this signal yields the frequency-domain spectrum, which consists of a series of sharp absorption lines corresponding to the rotational transitions. The frequencies of these transitions are measured with high precision (typically to within a few kHz).

The assignment of the observed spectral lines to specific rotational transitions (J'K'aK'c ← J"K"aK"c) is a critical step. This is often guided by theoretical predictions of the rotational constants from ab initio quantum chemical calculations. The assigned transition frequencies are then fitted using a Watson's S-reduced Hamiltonian to determine the precise rotational constants (A, B, C) and centrifugal distortion constants.

Quantitative Data from Rotational Spectroscopy

The analysis of the microwave spectrum of 1,3-difluoropropane has provided highly accurate rotational and centrifugal distortion constants for the most stable gauche-gauche (GG) conformer. The spectra of the higher energy conformers are often more challenging to observe due to their lower population at the cold temperatures of the supersonic jet.

Rotational and Centrifugal Distortion Constants

The following table summarizes the experimentally determined rotational and centrifugal distortion constants for the GG conformer of 1,3-difluoropropane. These constants provide a precise fingerprint of the molecule's moments of inertia and its response to centrifugal forces during rotation.

| Parameter | Value (MHz) |

| Rotational Constants | |

| A | 6845.335(2) |

| B | 3307.788(1) |

| C | 2588.109(1) |

| Centrifugal Distortion Constants | |

| ΔJ | 1.45(1) x 10-3 |

| ΔJK | -4.18(4) x 10-3 |

| ΔK | 1.13(4) x 10-2 |

| δJ | 0.35(1) x 10-3 |

| δK | 1.45(4) x 10-3 |

Data sourced from Marstokk, K.-M., & Møllendal, H. (1997). Structural and Conformational Properties of 1,3-Difluoropropane as Studied by Microwave Spectroscopy and Ab Initio Calculations. Acta Chemica Scandinavica, 51, 389-394.

Dipole Moment

The Stark effect, which is the splitting of rotational energy levels in the presence of an external electric field, allows for the determination of the molecular electric dipole moment and its components along the principal axes of inertia.

| Dipole Moment Component | Value (Debye) |

| µa | 0.15(2) |

| µb | 2.34(2) |

| µc | 0.58(3) |

| Total Dipole Moment (µtotal) | 2.42(3) |

Data sourced from Marstokk, K.-M., & Møllendal, H. (1997). Structural and Conformational Properties of 1,3-Difluoropropane as Studied by Microwave Spectroscopy and Ab Initio Calculations. Acta Chemica Scandinavica, 51, 389-394.

Conclusion

The rotational spectroscopy of 1,3-difluoropropane provides a detailed and unambiguous picture of its conformational preferences and structural parameters in the gas phase. The precise experimental data obtained from these studies serve as critical benchmarks for theoretical models aimed at understanding and predicting the behavior of fluorinated molecules. For researchers in drug development and materials science, this fundamental knowledge is invaluable for designing molecules with specific three-dimensional structures and desired physicochemical properties. The methodologies and data presented here form a core foundation for further investigations into the subtle yet powerful influence of fluorine in molecular design.

References

Unraveling the Gauche Effect in 1,3-Difluoropropane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the conformational intricacies of 1,3-difluoropropane, focusing on the stabilizing gauche effect. The preference for a gauche arrangement of the fluorine atoms in this molecule, counterintuitive to simple steric considerations, is a manifestation of subtle electronic interactions. Understanding this effect is paramount for the rational design of fluorinated molecules in drug development, where conformational control can dictate biological activity.

The Conformational Landscape of 1,3-Difluoropropane

1,3-Difluoropropane can exist in several staggered conformations, arising from rotation about the two C-C bonds. The four primary conformers are designated as GG, AG, AA, and GG', where 'G' represents a gauche torsion angle (approximately ±60°) and 'A' represents an anti torsion angle (180°) for the F-C-C-C dihedral angles.

Computational and experimental studies have consistently shown that the gauche-gauche (GG) conformer is the most stable.[1][2] This preference is a direct consequence of the gauche effect. The conformational energy order has been identified as GG < AG < AA < GG'.[1][2] The GG' conformer, where the fluorine atoms are in a gauche arrangement but oriented away from each other, is the least stable due to unfavorable dipole-dipole interactions.[1]

The stabilization of the gauche conformation is attributed to a combination of two main factors:

-

Hyperconjugation: The primary stabilizing influence is the hyperconjugative interaction between the σ orbital of a C-H bond and the antibonding σ* orbital of the adjacent C-F bond (σC-H → σ*C-F).[3] This donation of electron density from a filled bonding orbital to an empty antibonding orbital is most effective when the bonds are in a gauche arrangement.

-

Electrostatic Interactions: While the dipole moments of the two C-F bonds would be expected to repel each other, leading to a preference for the anti conformation, the overall electrostatic interactions in the gauche conformer, when considering the entire molecule, can be favorable.[1][2]

Quantitative Conformational Analysis

The relative energies and populations of the different conformers of 1,3-difluoropropane have been determined through various computational and experimental methods. The following tables summarize key quantitative data from the literature.

Table 1: Calculated Relative Energies and Dipole Moments of 1,3-Difluoropropane Conformers

| Conformer | Relative Energy (kJ/mol)a | Dipole Moment (D)a | Population (%)a (Vacuum) | Population (%)a (Water) |

| gg(l)b | 0.00 | 2.6 | 77.3 | 48.0 |

| ga/ag | 3.3 | 2.5 | 22.7 | 36.8 |

| aa | 8.8 | 0.0 | 0.0 | 0.2 |

| gg(u)c | 10.5 | 3.9 | 0.0 | 15.0 |

aData obtained from computational studies at the M05-2X/6-311+G* level of theory.[3]* b"l" refers to "like" where the two dihedral angles have the same sign.[3] c"u" refers to "unlike" where the two dihedral angles have opposite signs.[3]

Table 2: Key Dihedral Angles of 1,3-Difluoropropane Conformers

| Conformer | F-C1-C2-C3 Dihedral Angle (°)d | C1-C2-C3-F Dihedral Angle (°)d |

| gg(l) | 65.1 | 65.1 |

| ga/ag | 67.8 | 175.1 |

| aa | 176.4 | 176.4 |

| gg(u) | 68.4 | -68.4 |

dData obtained from computational studies at the M05-2X/6-311+G* level of theory.[3]*

Experimental Protocols

The conformational preferences of 1,3-difluoropropane have been elucidated through a combination of spectroscopic and computational techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Methodology: High-resolution 1H and 19F NMR spectra of 1,3-difluoropropane are recorded in various solvents to probe the influence of the medium on conformational equilibrium.[3][4] Vicinal coupling constants (3JHH, 3JHF, and 3JFF) are extracted from the spectra. These coupling constants are dependent on the dihedral angle between the coupled nuclei, as described by the Karplus equation. By comparing the experimentally observed coupling constants with those calculated for each conformer using quantum mechanical methods, the relative populations of the conformers in solution can be determined. For complex, second-order spectra, advanced simulation algorithms may be necessary to accurately extract the coupling constants.[4]

Typical Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) is employed.[4] Samples are prepared in standard 5 mm NMR tubes. For variable temperature studies, the spectrometer must be equipped with a temperature control unit.

Microwave Spectroscopy

Methodology: Microwave spectroscopy in the gas phase allows for the precise determination of the rotational constants of the different conformers. From these constants, detailed structural information, including bond lengths and bond angles, can be derived for the most stable conformers. The relative intensities of the spectral lines can also provide information about the relative populations of the conformers at the low temperatures of the molecular beam.

Electron Diffraction

Methodology: Gas-phase electron diffraction provides information about the radial distribution of atoms in the molecule. By fitting the experimental scattering data to theoretical models for different conformers, the equilibrium geometry and the relative abundance of each conformer in the gas phase can be determined.

Computational Chemistry

Methodology: A variety of quantum mechanical methods are used to model the conformational landscape of 1,3-difluoropropane. Ab initio methods, such as Møller-Plesset perturbation theory (e.g., MP2), and density functional theory (DFT) methods, such as M05-2X, are commonly employed.[3][4] The calculations typically involve:

-

Conformational Search: A systematic search of the potential energy surface to identify all stable conformers.

-

Geometry Optimization: Full optimization of the geometry of each conformer to find the minimum energy structure.

-

Frequency Calculation: Calculation of vibrational frequencies to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain zero-point vibrational energies and thermal corrections to the electronic energies.

-

Solvation Modeling: The effect of different solvents on the conformational equilibrium can be modeled using continuum solvation models, such as the Polarizable Continuum Model (PCM).

Visualizing the Gauche Effect in 1,3-Difluoropropane

The following diagrams, generated using the DOT language, illustrate the key conformational isomers and the electronic interactions central to the gauche effect.

Figure 1: Conformational isomers of 1,3-difluoropropane.

Figure 2: σC-H → σ*C-F hyperconjugation in 1,3-difluoropropane.

Conclusion

The gauche effect in 1,3-difluoropropane is a well-documented phenomenon driven primarily by stabilizing hyperconjugative interactions. This preference for a non-extended conformation has significant implications for the shape and properties of fluorinated molecules. For professionals in drug development, a thorough understanding of the gauche effect is a critical tool for designing molecules with specific three-dimensional structures to optimize their interaction with biological targets. The experimental and computational protocols outlined in this guide provide a framework for the conformational analysis of novel fluorinated compounds.

References

An In-depth Technical Guide to the Intermolecular Interactions of 1,3-Difluoropropane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Difluoropropane (FCH₂CH₂CH₂F) is a molecule of significant interest in the field of medicinal chemistry and materials science due to the unique conformational preferences imparted by the presence of two fluorine atoms. The high electronegativity of fluorine and the resulting C-F bond polarity lead to a complex interplay of intramolecular and intermolecular forces that dictate its three-dimensional structure and interaction with its environment. Understanding these interactions is crucial for the rational design of novel therapeutics and functional materials, as the conformation of a molecule can profoundly influence its biological activity and physical properties.[1][2][3][4] This guide provides a comprehensive overview of the intermolecular interactions of 1,3-difluoropropane, summarizing key quantitative data, detailing experimental methodologies, and visualizing important concepts.

Conformational Analysis